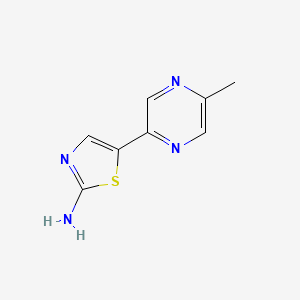
5-(5-Methylpyrazin-2-yl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a pyrazine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the pyrazine ring further enhances its potential for various applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thioamides under specific conditions. One common method includes the use of phosphorus pentachloride (PCl5) to activate the carboxylic acid, followed by the addition of thioamide to form the thiazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Methylpyrazin-2-yl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring’s C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiazole derivatives
Wissenschaftliche Forschungsanwendungen
5-(5-Methylpyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The exact mechanism of action of 5-(5-Methylpyrazin-2-yl)thiazol-2-amine is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions suggests that it can form covalent bonds with target proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(5-Methylpyrazin-2-yl)thiazol-2-amine is unique due to the presence of both thiazole and pyrazine rings, which confer a combination of biological activities not commonly found in other thiazole derivatives. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C8H8N4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
5-(5-methylpyrazin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H8N4S/c1-5-2-11-6(3-10-5)7-4-12-8(9)13-7/h2-4H,1H3,(H2,9,12) |
InChI-Schlüssel |
OFPPXFZCGFMMKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=N1)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


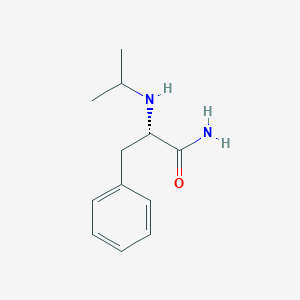
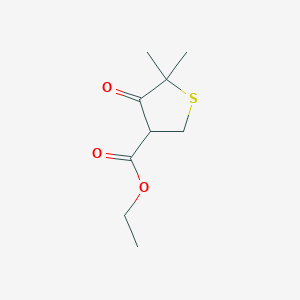
![hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13091574.png)
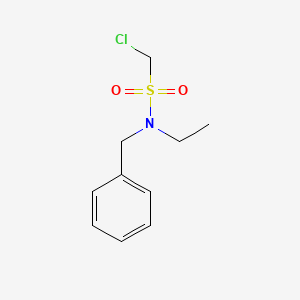





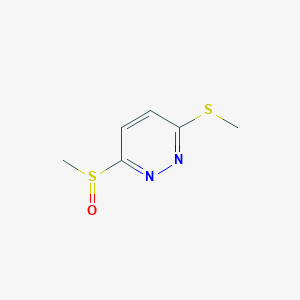
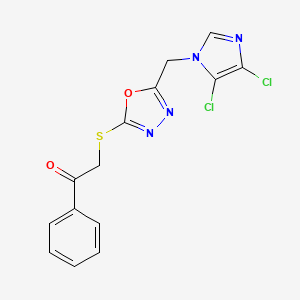
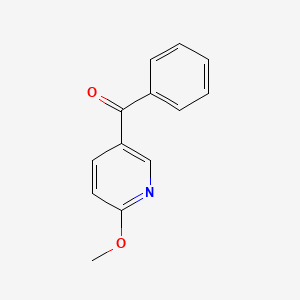

![4-[3-(2,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091629.png)
